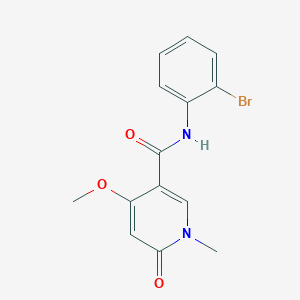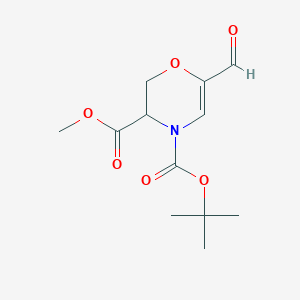
N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide" is a structurally complex molecule that is likely to possess a range of interesting chemical and physical properties due to the presence of multiple functional groups such as the bromophenyl moiety, methoxy group, and the dihydropyridine core. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of dihydropyridine rings and the introduction of various substituents through nucleophilic substitution reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with some structural similarities, was achieved through a series of reactions including methoxylation, oxidation, and bromination, followed by alkaline hydrolysis . This suggests that the synthesis of "N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide" could also involve similar steps, such as the introduction of a bromophenyl group and a methoxy group to a dihydropyridine core, followed by amide formation.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide was elucidated by X-ray crystallography, revealing hydrogen bonding interactions that form infinite chains along a specific axis . Similarly, DFT calculations have been used to determine the geometrical parameters and electronic properties of compounds like 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . These methods could be applied to determine the precise molecular structure of "N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide" and predict its electronic properties.
Chemical Reactions Analysis
The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect the electron density distribution within the molecule. The molecular electrostatic potential (MEP) surface map can be used to visualize these effects and predict sites of chemical reactivity . Additionally, the presence of amide and ester functionalities suggests that the compound may undergo hydrolysis under certain conditions, as well as participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystalline structure, can be influenced by intermolecular interactions like hydrogen bonding . The chemical properties, including acidity, basicity, and reactivity towards radicals, can be inferred from studies on antioxidant activity, which often involve free radical scavenging tests . For the compound , similar tests could be conducted to assess its antioxidant potential and other chemical properties.
Wissenschaftliche Forschungsanwendungen
Novel Kinase Inhibitors
Compounds with similar structural motifs have been explored as selective inhibitors for the Met kinase superfamily, demonstrating significant potential in cancer therapy due to their ability to induce complete tumor stasis in models of human gastric carcinoma. These studies highlight the role of structural modifications in enhancing enzyme potency and aqueous solubility, crucial for the development of effective therapeutic agents (Schroeder et al., 2009).
Antiprotozoal Agents
Research into similar dihydropyridine derivatives has also identified potent antiprotozoal activity, with compounds showing strong DNA affinities and effectiveness against T. b. rhodesiense and P. falciparum. This indicates the potential for these compounds in treating diseases such as sleeping sickness and malaria, showcasing the versatility of dihydropyridine structures in medicinal chemistry (Ismail et al., 2004).
Radiotracer Development
Structurally related compounds have been synthesized for use as radiotracers in studying CB1 cannabinoid receptors via positron emission tomography (PET), illustrating the intersection of chemical synthesis with advanced imaging techniques to enhance our understanding of neurological receptors (Katoch-Rouse & Horti, 2003).
Synthesis and Characterization
Efforts in the synthesis of related dihydropyridine derivatives have provided insights into achieving high regioselectivity and yield, laying the groundwork for the development of compounds with precise biological activities. Such studies are fundamental in the discovery of new materials with potential applications in drug development and beyond (Hirokawa et al., 2000).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-17-8-9(12(20-2)7-13(17)18)14(19)16-11-6-4-3-5-10(11)15/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUGPICEXIPLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2499376.png)
![Methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2499379.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2499380.png)
![(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499381.png)
![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2499382.png)
![3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499383.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2499388.png)


![3,5-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2499393.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2499395.png)
![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide](/img/structure/B2499397.png)